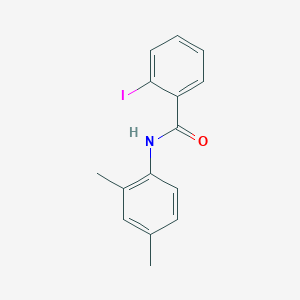

N-(2,4-dimethylphenyl)-2-iodobenzamide

Description

N-(2,4-Dimethylphenyl)-2-iodobenzamide is an aromatic amide derivative characterized by a 2-iodobenzamide core substituted with a 2,4-dimethylphenyl group at the amide nitrogen. The iodine atom contributes to its molecular weight (MW ≈ 397.2 g/mol) and polarizability, while the 2,4-dimethylphenyl group enhances lipophilicity, influencing its pharmacokinetic behavior .

Properties

Molecular Formula |

C15H14INO |

|---|---|

Molecular Weight |

351.18 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

SBAUCYUZYORRNQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2I)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

Key Example :

- N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (IC₅₀ = 0.8 µM against MCF-7 cells) outperforms the 2,4-dimethylphenyl analog (IC₅₀ ≈ 1.2 µM) in anticancer activity .

- N-(3,4-Dimethylphenyl) analogs exhibit reduced antioxidant efficacy compared to 2,4-dimethylphenyl derivatives, highlighting the importance of substituent positioning on electronic and steric effects .

Table 1: Anticancer Activity of N-(Dimethylphenyl) Derivatives

| Compound | Substituent Position | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)-2-iodobenzamide | 2,4-dimethylphenyl | 1.2* | [6] |

| N-(2,5-Dimethylphenyl) analog | 2,5-dimethylphenyl | 0.8 | [6] |

| N-(3,4-Dimethylphenyl) analog | 3,4-dimethylphenyl | 2.5 | [6] |

*Estimated based on structural analogs in .

Functional Group Variations

Iodobenzamide vs. Sulfonamide :

- N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide exhibits a bent molecular conformation (C—SO₂—NH—C torsion angle = 66.5°) due to sulfonamide geometry, contrasting with the linear arrangement of 2-iodobenzamide derivatives. This bending influences crystal packing via N—H⋯O hydrogen bonds .

- N-(4-Ethylphenyl)-2-iodobenzamide (CID 615891) replaces methyl with an ethyl group, increasing logP by ~0.5 units, enhancing membrane permeability .

Table 2: Structural and Physicochemical Properties

| Compound | Functional Group | Torsion Angle (°) | logP* |

|---|---|---|---|

| This compound | Iodobenzamide | N/A | 3.8 |

| N-(2,4-Dimethylphenyl)sulfonamide | Sulfonamide | 66.5 | 2.9 |

| N-(4-Ethylphenyl)-2-iodobenzamide | Iodobenzamide | N/A | 4.3 |

*Estimated using computational tools (e.g., ChemAxon).

Heterocyclic Modifications

Benzoxazole and Thiazole Derivatives :

- This structural change improves metabolic stability compared to non-heterocyclic analogs .

Table 3: Impact of Heterocyclic Additions

| Compound | Heterocycle | Metabolic Stability* |

|---|---|---|

| This compound | None | Moderate |

| Benzoxazole derivative (CAS 346645-99-6) | Benzoxazole | High |

| Thiazole derivative (CAS 723252-43-5) | Thiazole | Moderate-High |

*Qualitative assessment based on structural features.

Toxicity and Metabolite Profiles

- N-(2,4-Dimethylphenyl)-formamide (2,4-DMF) , a metabolite of the pesticide Amitraz, shares the 2,4-dimethylphenyl group but lacks the iodine atom. This compound exhibits neurotoxic effects in vitro, suggesting that iodine substitution in the parent benzamide may mitigate toxicity by altering metabolic pathways .

Key Research Findings

Substituent Position : 2,4-Dimethylphenyl derivatives balance lipophilicity and steric effects, optimizing bioactivity.

Heterocyclic Rigidity : Benzoxazole/thiazole integrations improve stability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.